molecular formula C11H17N B602335 N,N-dimethyl-2-phenylpropan-1-amine CAS No. 7560-81-8

N,N-dimethyl-2-phenylpropan-1-amine

Cat. No.: B602335
CAS No.: 7560-81-8
M. Wt: 163.26
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N,N-dimethyl-2-phenylpropan-1-amine involves the reaction of acetophenone with dimethylaminoethanol under basic conditions. This reaction yields the desired product after appropriate purification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It undergoes substitution reactions where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-phenylpropan-1-one, while reduction could produce simpler amines like N-methyl-2-phenylpropan-1-amine.

Scientific Research Applications

N,N-dimethyl-2-phenylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-phenylpropan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced alertness, focus, and energy levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-phenylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a potent stimulant makes it particularly notable among similar compounds .

Properties

IUPAC Name

N,N-dimethyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(9-12(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNWQFWYAAPODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964341
Record name N,N-Dimethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7560-81-8
Record name N,N-Dimethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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